molecular formula C7H14N2 B072994 1-tert-Butyl-3-ethylcarbodiimide CAS No. 1433-27-8

1-tert-Butyl-3-ethylcarbodiimide

Cat. No.: B072994
CAS No.: 1433-27-8
M. Wt: 126.2 g/mol
InChI Key: AXTNYCDVWRSOCU-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-ethylcarbodiimide (TBEC, CAS 1433-27-8) is a carbodiimide reagent widely employed in sustainable peptide synthesis. Structurally, it features a tert-butyl group and an ethyl group attached to a central carbodiimide moiety (N=C=N), with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol . TBEC is a colorless to pale yellow liquid with a boiling point of 137–139°C and is commercially available in high purity (≥99%) .

Its primary application lies in solid-phase peptide synthesis (SPPS), particularly in minimal-protection SPPS (MP-SPPS) strategies for arginine (Arg)- and histidine (His)-rich sequences. TBEC replaces traditional coupling reagents like DIC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with Oxyma Pure, enabling coupling reactions in green solvent systems (e.g., ethyl acetate/N-butylpyrrolidone or cyclopentyl methyl ether/2-methyltetrahydrofuran) . This minimizes the need for orthogonal protecting groups, reduces waste, and simplifies purification .

Properties

InChI

InChI=1S/C7H14N2/c1-5-8-6-9-7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTNYCDVWRSOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404675
Record name 1-tert-Butyl-3-ethylcarbodiimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433-27-8
Record name 1-tert-Butyl-3-ethylcarbodiimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl-3-ethylcarbodiimide
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Preparation Methods

Urea Derivatives and Activation

Alternative methods involve converting urea derivatives into carbodiimides via activation with reagents such as trifluoroacetic anhydride (TFAA). Patent CN112321515A describes a multi-step synthesis of a piperazine derivative using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) as a coupling agent. Although EDCI differs structurally from 1-tert-Butyl-3-ethylcarbodiimide, the reaction conditions—such as the use of dichloromethane as a solvent and triethylamine as a base—provide a template for analogous syntheses.

Comparative Analysis of Carbodiimide Synthesis

The table below contrasts key carbodiimide reagents, their applications, and synthetic challenges:

Carbodiimide ReagentStructureCommon Use CaseSynthesis Challenge
Dicyclohexylcarbodiimide (DCC)Cyclohexyl groupsPeptide couplingByproduct (DCU) insolubility
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Linear alkyl chainBioconjugationHydrolysis sensitivity
This compound Branched tert-butyl groupPolymer modificationSteric hindrance in synthesis

The tert-butyl group in this compound introduces steric challenges, necessitating optimized reaction conditions to prevent side reactions such as dimerization or hydrolysis.

Industrial-Scale Considerations

Patent CN112321515A underscores the importance of cost-effective and scalable synthetic routes. For instance, the patent replaces palladium-catalyzed deprotection with Boc (tert-butoxycarbonyl) protection, reducing reliance on expensive catalysts. Applying similar principles, the synthesis of this compound could leverage Boc-protected intermediates to streamline production.

Solvent and Temperature Optimization

Example 1 in CN112321515A utilizes dichloromethane and a reaction temperature of 23–28°C for condensation. Such mild conditions are advantageous for preserving the integrity of sterically hindered intermediates.

Workup and Purification

Post-reaction workup often involves sequential washes with acidic and basic solutions to remove unreacted starting materials and byproducts . For this compound, fractional distillation or recrystallization may be required to achieve high purity.

Chemical Reactions Analysis

Peptide Bond Formation via TBEC/OxymaPure Coupling

TBEC is widely employed in solid-phase peptide synthesis (SPPS) due to its compatibility with green solvents and reduced toxicity.

Mechanism and Efficiency

  • TBEC activates carboxylic acids to form active O-acylisourea intermediates, which react with amines to form amide bonds .

  • When paired with OxymaPure (ethyl cyano(hydroxyimino)acetate), TBEC achieves coupling efficiencies >98% while avoiding hazardous hydrogen cyanide (HCN) formation—a critical drawback of diisopropylcarbodiimide (DIC) .

Key Reaction Parameters

ParameterTBEC/OxymaPure SystemDIC/OxymaPure System
HCN FormationNone detected Up to 0.5% yield
Racemization≤0.3% (tested with Fmoc-Ala) 0.5–1.2%
Solvent CompatibilityDMF, NMP, green solvents Limited to DMF/NMP

Comparison with Diisopropylcarbodiimide (DIC)

TBEC addresses key limitations of traditional carbodiimides like DIC:

Reaction Byproducts

  • DIC reacts with OxymaPure to form oxadiazole derivatives and HCN .

  • TBEC avoids this pathway entirely, producing only soluble TBEU (1-tert-butyl-3-ethylurea) as a byproduct .

Urea Byproduct Solubility

ByproductSolubility in DMF (g/L)Clogging Risk
TBEU>500 Low
DIU<50 High

Emerging Research Directions

  • Antimicrobial Peptide Synthesis : TBEC was utilized in the scalable production of murepavadin, a Gram-negative antibiotic, with 85% isolated yield .

  • Polymer Modification : TBEC facilitates crosslinking in biodegradable polymers, enhancing thermal stability by 20–30°C .

  • Bioconjugation : Efficiently links proteins to fluorescent tags with >90% labeling efficiency .

Scientific Research Applications

Sustainable Peptide Synthesis

Recent studies have emphasized TBEC's role in sustainable peptide synthesis, particularly in minimizing racemization and side reactions. A significant paper published by Pawlas et al. (2023) demonstrated that TBEC, when used with OxymaPure, effectively reduces the formation of toxic byproducts such as hydrogen cyanide (HCN) during peptide couplings. The study showed that TBEC/Oxyma-mediated couplings performed well in environmentally sensible solvents, yielding high-quality peptides with minimal racemization and precipitation .

Comparison with Other Coupling Reagents

ReagentEfficiencyToxic ByproductsEnvironmental Impact
TBECHighNone (with Oxyma)Low
DICModerateHCNModerate
EDCModerateNoneModerate

This table illustrates that TBEC outperforms DIC in terms of efficiency and environmental safety, making it a preferred choice for peptide synthesis.

Other Chemical Applications

Beyond peptide synthesis, TBEC has several other applications:

Guanylation of Amines

TBEC is utilized for the guanylation of amines, which is crucial in synthesizing various pharmaceutical compounds . This reaction benefits from TBEC's ability to activate carboxylic acids efficiently.

Synthesis of Metal Complexes

TBEC plays a role in synthesizing tantalum dimethylamido diamidato and guanidinato complexes for chemical vapor deposition (CVD) of nitride thin films. This application highlights its versatility beyond organic synthesis .

Hydroamination Reactions

TBEC is also employed in hydroamination reactions, where it acts as a coupling agent to facilitate the formation of nitrogen-containing compounds from alkenes and amines .

Scalable Synthesis of Liraglutide

A notable case study involves the scalable and sustainable DMF-free solid-phase synthesis of liraglutide, an analog of glucagon-like peptide-1 (GLP-1). The study employed TBEC-mediated couplings along with innovative purification strategies, demonstrating the reagent's effectiveness in producing complex peptides without toxic solvents .

Use in Green Chemistry Protocols

Another study focused on integrating TBEC into green chemistry protocols for solid-phase peptide synthesis using side-chain unprotected arginine and histidine. The results indicated that TBEC significantly reduced environmental impact while maintaining high yields and purity levels .

Comparison with Similar Compounds

Table 1: Key Properties of TBEC vs. Common Carbodiimide Reagents

Parameter TBEC DIC EDC DCC
Structure (CH₃)₃C–N=C=N–C₂H₅ Cyclohexyl–N=C=N–cyclohexyl CH₂CH₂–N=C=N–(CH₂)₃N(CH₃)₂ Cyclohexyl–N=C=N–cyclohexyl
Solubility Compatible with green solvents Limited in polar solvents Polar solvent-compatible Poor in water, requires DMF
Stability High thermal stability Prone to urea byproduct Hydrolysis-sensitive Forms insoluble DCU byproduct
Side Reactions Minimal racemization Histidine side-chain reactions Risk of aspartimide formation High risk of urea precipitation
Application Scope MP-SPPS, His/Arg-rich peptides General SPPS Solution-phase conjugation Traditional SPPS
Green Chemistry Fit Excellent (low PMI*) Moderate Low (toxic byproducts) Poor (hazardous waste)

*Process Mass Intensity (PMI) measures environmental impact.

(a) Racemization and Side Reactions

TBEC minimizes racemization (<0.5% in model peptides) compared to DIC (1.2–2.5%) and EDC (1.0–1.8%) due to its steric hindrance, which slows down base-catalyzed epimerization . EDC, while effective in solution-phase reactions, often requires additives (e.g., HOBt) to suppress aspartimide formation, increasing complexity .

(b) Solvent Compatibility

TBEC/Oxyma couplings perform efficiently in binary green solvents (e.g., ethyl acetate/NBP), reducing reliance on dimethylformamide (DMF) or dichloromethane (DCM) . DIC and DCC are less compatible with these solvents due to poor solubility or byproduct precipitation .

Biological Activity

1-tert-Butyl-3-ethylcarbodiimide (TBEC) is a carbodiimide compound widely used in organic synthesis, particularly in peptide coupling reactions. Its unique structure provides specific biological activities that have been the subject of various studies. This article delves into the biological activity of TBEC, focusing on its applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H14N2
  • Molecular Weight : 126.20 g/mol
  • CAS Number : 1433-27-8
  • IUPAC Name : N-(Ethylcarbonimidoyl)-2-methyl-2-propanamine

TBEC functions primarily as a coupling agent in peptide synthesis. It activates carboxylic acids to form reactive intermediates that can react with amines to form amides. This mechanism is crucial in the synthesis of peptides and other amine-containing compounds.

Biological Activity

The biological activity of TBEC has been explored in various contexts:

  • Peptide Synthesis : TBEC has been shown to enhance the efficiency of peptide synthesis while minimizing racemization, a common issue in peptide coupling reactions. Studies indicate that TBEC can be a more sustainable alternative to traditional coupling agents like DIC (diisopropylcarbodiimide) .
  • Toxicity and Safety : While TBEC is effective as a coupling agent, safety assessments have highlighted its potential irritant properties. It is classified as a flammable liquid and can cause skin and eye irritation . Proper handling and safety measures are essential when working with this compound.
  • Efficiency in Solid-Phase Synthesis : Research indicates that TBEC is particularly effective in solid-phase peptide synthesis (SPPS). It demonstrates lower side reactions compared to other carbodiimides, making it a preferred choice for synthesizing complex peptides .

Comparative Analysis

The following table compares TBEC with other carbodiimides commonly used in peptide synthesis:

PropertyThis compound (TBEC)Diisopropylcarbodiimide (DIC)N,N'-Diisopropylcarbodiimide (DIC)
Molecular Weight126.20 g/mol174.24 g/mol174.24 g/mol
ReactivityHighModerateModerate
Racemization TendencyLowHighModerate
ToxicityModerateHighHigh
ApplicationPeptide synthesisPeptide synthesisPeptide synthesis

Case Studies

Several studies have highlighted the effectiveness of TBEC in biological applications:

  • Sustainable Peptide Synthesis : A study published in Organic Process Research & Development emphasized the role of TBEC in achieving high-quality peptide synthesis with minimal environmental impact . The researchers noted that TBEC reduced by-products and improved overall yield.
  • Comparative Efficacy : In comparative studies with DIC and other carbodiimides, TBEC consistently showed superior performance in terms of yield and purity of synthesized peptides, making it a valuable tool for chemists .
  • Mechanistic Insights : Research has also focused on the mechanistic pathways through which TBEC operates, providing insights into its interaction with amino acids during the coupling process. This understanding aids in optimizing reaction conditions for better outcomes .

Q & A

Q. How can TBEC be optimized for peptide synthesis to minimize racemization and side reactions?

TBEC, when paired with OxymaPure in environmentally sensible solvents (e.g., ethyl acetate or cyclopentyl methyl ether), reduces racemization and radical-induced side reactions. This coupling system achieves near-quantitative yields in model peptides like Aib-Aib-OH, with racemization levels below 0.5% . Key parameters include maintaining a 1:1:1 molar ratio of TBEC/OxymaPure/amino acid and avoiding polar aprotic solvents like DMF, which may induce side reactions.

Q. What solvent systems are compatible with TBEC in sustainable peptide synthesis?

TBEC performs optimally in green solvents such as ethyl acetate or cyclopentyl methyl ether , which reduce environmental impact while maintaining coupling efficiency. These solvents minimize precipitation of intermediates and enable efficient activation of sterically hindered amino acids (e.g., Fmoc-Val-OH) . Avoid water-miscible solvents like DMF to prevent solubility issues.

Q. How should TBEC be stored to ensure stability and reactivity?

TBEC is moisture-sensitive and should be stored under inert gas (e.g., argon) at 2–8°C in sealed containers. Prior to use, dry solvents and reagents are critical to prevent hydrolysis of the carbodiimide to urea derivatives, which deactivates the reagent .

Advanced Research Questions

Q. How does TBEC compare to EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in coupling efficiency for challenging residues like arginine and histidine?

TBEC outperforms EDC in coupling Fmoc-Arg(Pbf)-OH and Fmoc-His(Trt)-OH without requiring orthogonal protection. In a study using OxymaPure/TBEC in a green solvent mixture (e.g., ethanol/THF), coupling times for arginine-rich sequences were reduced by 30% compared to EDC, with minimal epimerization (<1%) . This is attributed to TBEC’s tert-butyl group reducing steric hindrance during activation.

Q. What methodologies address contradictions in TBEC’s reported efficiency across different peptide sequences?

Discrepancies in coupling efficiency often arise from solvent choice, amino acid steric bulk, or residual moisture. To resolve contradictions:

  • Conduct kinetic studies using HPLC to monitor reaction progress.
  • Compare activation rates of TBEC with alternative carbodiimides (e.g., DIC) under identical conditions.
  • Use control experiments with model peptides (e.g., Aib-enkephalin) to isolate variables like solvent polarity .

Q. Can TBEC enable minimal-protection solid-phase peptide synthesis (MP-SPPS) for histidine- and arginine-rich sequences?

Yes. TBEC/OxymaPure enables MP-SPPS by avoiding bulky protecting groups (e.g., Mtt or Pbf). For example, in synthesizing histidine-rich antimicrobial peptides, TBEC achieved >95% coupling efficiency in ethanol/THF (3:1 v/v) without side-chain protection, reducing post-synthesis deprotection steps .

Methodological Recommendations

  • Handling sensitive residues : Pre-activate TBEC with OxymaPure for 2–3 minutes before adding amino acids to enhance reactivity for sterically hindered residues .
  • Green chemistry applications : Replace DMF with cyclopentyl methyl ether to reduce waste toxicity. TBEC’s low solubility in water simplifies purification via liquid-liquid extraction .
  • Troubleshooting low yields : Check for residual moisture in solvents using Karl Fischer titration. If precipitation occurs, switch to ethanol/THF mixtures (3:1 v/v) .

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